

Spectroscopic Profile of Rubraxanthone: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Rubraxanthone	
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This technical guide provides a comprehensive overview of the spectroscopic data for **Rubraxanthone**, a prenylated xanthone found in plant species such as Garcinia parvifolia. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the interpretation of its structural and spectroscopic properties. **Rubraxanthone** is noted for its potential cytotoxic, antibacterial, and antiplatelet activities.[1][2]

Molecular Structure

Rubraxanthone (IUPAC Name: 1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-2-methoxyxanthen-9-one) is a xanthone derivative characterized by a geranyl group at the C-1 position, hydroxyl groups at C-3, C-6, and C-8, and a methoxy group at C-2.[1]

Molecular Formula: C24H26O6 Molecular Weight: 410.5 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **Rubraxanthone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is fundamental for the structural elucidation of **Rubraxanthone**, providing detailed information about the carbon skeleton and proton environments. The data presented was



acquired in CDCl3.

Table 1: ¹H-NMR (Proton NMR) Data for **Rubraxanthone**[3]

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
3-OH	13.52	s	-
H-4	6.72	S	-
H-5	6.21	d	2.0
H-7	6.11	d	2.0
2-OCH ₃	3.40	S	-
H-1'	4.07	d	7.0
H-2'	5.20	t	7.0
H-4'	1.98	t	7.0
H-5'	2.05	t	7.0
H-6'	5.01	t	7.0
H-8' (CH ₃)	1.55	S	-
H-9' (CH ₃)	1.52	S	-

| H-10' (CH₃) | 1.81 | s | - |

Table 2: 13C-NMR (Carbon NMR) Data for **Rubraxanthone**[3]



Position	Chemical Shift (δ, ppm)
C-1	164.0
C-2	137.5
C-3	157.0
C-4	97.0
C-4a	156.0
C-5	96.0
C-5a	161.0
C-6	154.0
C-7	143.8
C-8	137.5
C-8a	111.0
C-9	181.9
C-9a	103.0
2-OCH₃	61.9
C-1'	26.5
C-2'	121.0
C-3'	133.0
C-4'	39.8
C-5'	25.8
C-6'	123.0
C-7'	132.0
C-8' (CH₃)	25.8
C-9' (CH₃)	17.5



| C-10' (CH₃) | 16.5 |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) confirms the molecular weight of **Rubraxanthone** and provides insights into its fragmentation pattern, which is characteristic of the xanthone core and the geranyl side chain.

Table 3: Mass Spectrometry Data for Rubraxanthone

m/z Value	Interpretation
410	[M]+, Molecular ion
395	[M - CH₃] ⁺ , Loss of a methyl group
369	[M - C₃H₅] ⁺ , Loss from the geranyl tail
341	[M - C₅H∍] ⁺ , Loss of a prenyl unit
285	Fission of the geranyl chain

| 233 | Fragment corresponding to the xanthone core |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **Rubraxanthone** is characteristic of the xanthone chromophore system.

Table 4: UV-Vis Absorption Data for **Rubraxanthone** in Methanol[3][4]

λmax (nm)
222
241
268
312



| 348 |

Infrared (IR) Spectroscopy

The IR spectrum highlights the key functional groups present in the **Rubraxanthone** molecule.

Table 5: Infrared (IR) Absorption Data for **Rubraxanthone**[3][4]

Wavenumber (cm⁻¹)	Functional Group Assignment
3429, 3424	O-H stretching (hydroxyl groups)
1650, 1644	C=O stretching (conjugated ketone)
1575	C=C stretching (aromatic ring)

| 1464 | C-H bending (aromatic ring) |

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques for the analysis of natural products.

3.1 Isolation of **Rubraxanthone**: **Rubraxanthone** is typically isolated from the stem bark or roots of Garcinia species.[3] A common procedure involves sequential extraction of the dried and ground plant material with solvents of increasing polarity, such as n-hexane, dichloromethane, and methanol. The dichloromethane or ethyl acetate extract is then subjected to repeated column chromatography on silica gel, followed by purification using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure **Rubraxanthone**.[3]

3.2 Spectroscopic Analysis:

NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), with tetramethylsilane (TMS) as the internal standard. 2D NMR experiments like COSY, HSQC, and HMBC are used for complete signal assignment.[3]

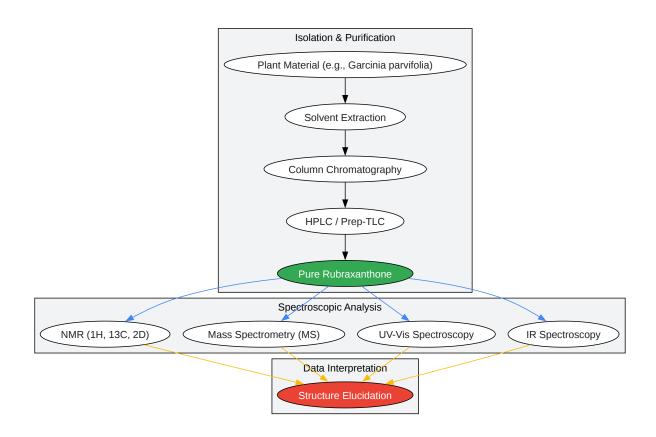


- Mass Spectrometry: Electron Ionization (EI) mass spectra are obtained using a mass spectrometer, with the sample introduced directly or via a gas chromatograph (GC-MS).[3]
- UV-Vis Spectroscopy: The UV-Vis spectrum is recorded using a spectrophotometer. The sample is dissolved in a suitable solvent, typically methanol (MeOH), and the absorbance is measured over a wavelength range of 200-400 nm.[4]
- IR Spectroscopy: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or dissolved in a solvent like chloroform (CHCl₃).[4]

Visualizations of Experimental and Logical Workflows Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic identification of a natural product like **Rubraxanthone**.





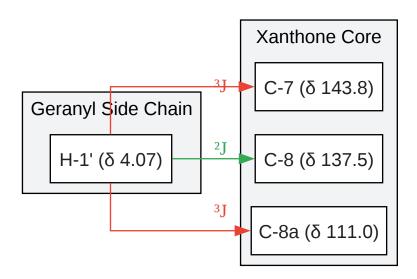
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Caption: General workflow for the isolation and structural elucidation of **Rubraxanthone**.

Structural Elucidation via HMBC



Heteronuclear Multiple Bond Correlation (HMBC) is a key 2D NMR technique used to determine the connectivity of atoms across multiple bonds. The diagram below highlights critical HMBC correlations that confirm the placement of the geranyl side chain on the xanthone core of **Rubraxanthone**.[3]



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